![molecular formula C7H11NO B1365178 4-Azaspiro[2.5]octan-5-one CAS No. 546114-04-9](/img/structure/B1365178.png)
4-Azaspiro[2.5]octan-5-one
Overview
Description
4-Azaspiro[2.5]octan-5-one is a chemical compound with the molecular formula C7H11NO. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octan-5-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for precise control of reaction parameters, such as temperature, reaction time, and droplet dispersion, leading to efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemical and Structural Properties
4-Azaspiro[2.5]octan-5-one features a spiro junction between two saturated rings, incorporating a nitrogen atom. This configuration contributes to its rigidity and three-dimensional properties, making it an important scaffold in drug design and organic synthesis.
Chemistry
- Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with desired properties.
- Reactivity : The compound undergoes multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Biology
- Biological Activity : Research indicates that this compound exhibits significant interactions with biological targets, particularly in cancer research. Its ability to act as an electrophilic aminating agent allows it to selectively react with nucleophiles, influencing various biochemical pathways.
- Antitumor Properties : Studies have demonstrated that derivatives of this compound show potent cytotoxic effects against several cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. For instance, certain derivatives exhibited IC50 values as low as 0.08 µM against these cell lines .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic properties beyond oncology. Preliminary studies suggest neuroprotective effects that may be beneficial in treating neurodegenerative diseases like Parkinson's disease .
- Enzyme Inhibition : It has shown promise as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in addressing metabolic disorders .
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural characteristics.
Case Study 1: Antitumor Activity
In a recent study by Zhang et al., various derivatives of this compound were tested against cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, highlighting its potential as an antitumor agent .
Case Study 2: Neuroprotection
Research conducted by Lee et al. examined the neuroprotective effects of the compound using a rat model of Parkinson's disease. Findings revealed that administration of this compound resulted in reduced neuronal apoptosis and improved motor function, suggesting its utility in neurodegenerative disease therapy .
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.4]octane
- 1-Oxa-2-azaspiro[4.5]decane
- 3-Azaspiro[5.5]undecan-4-one
Uniqueness
4-Azaspiro[2.5]octan-5-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
4-Azaspiro[2.5]octan-5-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework that includes both nitrogen and carbon atoms, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 97.16 g/mol. The presence of the azaspiro moiety enhances its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.2 |
This compound | A549 | 12.8 |
This data suggests that modifications to the spirocyclic structure can enhance anticancer activity, making it a promising scaffold for drug development.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly as an inhibitor of LRRK2 kinase activity, which is linked to Parkinson’s disease. Inhibition of this kinase has been shown to mitigate neurodegeneration in cellular models.
Case Study: Neuroprotection in Cellular Models
In a study involving neuroblastoma cells treated with neurotoxic agents, this compound demonstrated a protective effect by reducing apoptosis markers and promoting cell survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as a selective inhibitor of kinases such as LRRK2, affecting signaling pathways related to cell survival and proliferation.
- Electrophilic Properties : Its spirocyclic structure enhances electrophilicity, allowing it to react with nucleophiles in biological systems, potentially modifying protein functions.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against bacterial strains, suggesting their utility in treating infections.
Synthesis and Derivative Exploration
Various synthetic routes have been developed for producing this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR). For example:
- Synthesis Method : A common method involves the reaction of cyclic amines with appropriate electrophiles under controlled conditions to yield the desired spirocyclic compounds.
Comparative Studies
Comparative studies with related compounds have provided insights into the specificity and potency of this compound:
Compound | Activity Type | Potency |
---|---|---|
7-Oxa-4-azaspiro[2.5]octan-5-one | Antitumor | Moderate |
This compound | Neuroprotective | High |
These studies suggest that while some derivatives may exhibit moderate antitumor activity, this compound shows higher potential for neuroprotection.
Properties
IUPAC Name |
4-azaspiro[2.5]octan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-2-1-3-7(8-6)4-5-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONDIRBUHQHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470224 | |
Record name | 4-azaspiro[2.5]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546114-04-9 | |
Record name | 4-azaspiro[2.5]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azaspiro[2.5]octan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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